molecular formula C21H23ClF3NO2 B14749432 4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine

4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine

Cat. No.: B14749432
M. Wt: 413.9 g/mol
InChI Key: MLQFCCRYUWOUAD-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of chlorophenoxy and trifluoromethylphenoxy groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-chlorophenol with 4-methylpiperidine in the presence of a base to form 4-(4-chlorophenoxy)-4-methylpiperidine. This intermediate is then reacted with 2-(trifluoromethyl)phenol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may interact with opioid receptors to produce analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine is unique due to the combination of chlorophenoxy and trifluoromethylphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H23ClF3NO2

Molecular Weight

413.9 g/mol

IUPAC Name

4-(4-chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine

InChI

InChI=1S/C21H23ClF3NO2/c1-20(28-17-8-6-16(22)7-9-17)10-12-26(13-11-20)14-15-27-19-5-3-2-4-18(19)21(23,24)25/h2-9H,10-15H2,1H3

InChI Key

MLQFCCRYUWOUAD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CCOC2=CC=CC=C2C(F)(F)F)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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